2-(2-METHYL-1H-1,3-BENZIMIDAZOL-6-YL)-6,7-DIHYDRO-1H-INDENO[6,7,1-DEF]ISOQUINOLINE-1,3(2H)-DIONE
Overview
Description
2-(2-METHYL-1H-1,3-BENZIMIDAZOL-6-YL)-6,7-DIHYDRO-1H-INDENO[6,7,1-DEF]ISOQUINOLINE-1,3(2H)-DIONE is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with formic acid or its equivalents . For 2-(2-METHYL-1H-1,3-BENZIMIDAZOL-6-YL)-6,7-DIHYDRO-1H-INDENO[6,7,1-DEF]ISOQUINOLINE-1,3(2H)-DIONE, the synthetic route may involve multiple steps, including the formation of the benzimidazole core followed by further functionalization to introduce the indenoisoquinoline moiety. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve high yields and purity .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-METHYL-1H-1,3-BENZIMIDAZOL-6-YL)-6,7-DIHYDRO-1H-INDENO[6,7,1-DEF]ISOQUINOLINE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products
The major products formed from these reactions include substituted benzimidazole derivatives, quinones, and dihydro compounds, each with distinct chemical and biological properties .
Scientific Research Applications
2-(2-METHYL-1H-1,3-BENZIMIDAZOL-6-YL)-6,7-DIHYDRO-1H-INDENO[6,7,1-DEF]ISOQUINOLINE-1,3(2H)-DIONE has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and coordination compounds.
Mechanism of Action
The mechanism of action of 2-(2-METHYL-1H-1,3-BENZIMIDAZOL-6-YL)-6,7-DIHYDRO-1H-INDENO[6,7,1-DEF]ISOQUINOLINE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The benzimidazole core allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
- 1H-Benzimidazole
- 2-Methylbenzimidazole
- Benzimidazolequinone
- Benzimidazolecarboxylic acid
Uniqueness
What sets 2-(2-METHYL-1H-1,3-BENZIMIDAZOL-6-YL)-6,7-DIHYDRO-1H-INDENO[6,7,1-DEF]ISOQUINOLINE-1,3(2H)-DIONE apart is its unique indenoisoquinoline moiety, which enhances its chemical stability and biological activity. This structural feature provides a distinct advantage in various applications, making it a valuable compound for further research and development .
Properties
IUPAC Name |
6-(2-methyl-3H-benzimidazol-5-yl)-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O2/c1-11-23-17-9-6-14(10-18(17)24-11)25-21(26)15-7-4-12-2-3-13-5-8-16(22(25)27)20(15)19(12)13/h4-10H,2-3H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNOSHFFFLXKSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)N3C(=O)C4=C5C(=CC=C6C5=C(CC6)C=C4)C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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